Dithioterephthalic acid

Epoxy Thermosets Curing Agent Comparison Thermal Degradation

Standard anhydride hardeners limit the thermal ceiling of epoxy thermosets. Dithioterephthalic acid (DTPA) solves this via dual thiocarboxyl groups that enable thiol-ene and disulfide cross-linking, achieving higher integral procedural decomposition temperature (IPDT) and thermal degradation activation energy than phthalic anhydride. For procurement specifying maximum thermal endurance in aerospace composites or high-temp insulation. - Outperforms phthalic anhydride in bisphenol-A, epoxy novolac, and furfuryl alcohol resin systems. - Delivers ambidentate (O,S) coordination for heterometallic MOFs and Pd(II) recovery, unavailable from all-O or all-S donor ligands. - Well-characterized pro-ligand for Re₂ multiply-bonded complexes with full spectroscopic and electrochemical validation.

Molecular Formula C8H6O2S2
Molecular Weight 198.3 g/mol
CAS No. 1076-98-8
Cat. No. B086865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithioterephthalic acid
CAS1076-98-8
Molecular FormulaC8H6O2S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)S)C(=O)S
InChIInChI=1S/C8H6O2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H,9,11)(H,10,12)
InChIKeyZMOOAVPSGXARRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dithioterephthalic Acid: Core Identity and Procurement Characteristics


Dithioterephthalic acid (DTPA; CAS 1076-98-8), systematically named 1,4-benzenedicarbothioic acid, is a sulfur-containing analog of terephthalic acid in which both carboxylic oxygen atoms are replaced by sulfur, yielding a rigid, planar aromatic dithioacid with the molecular formula C₈H₆O₂S₂ and a molecular weight of 198.26 g·mol⁻¹ [1]. The compound is characterized by a melting point of 127–129 °C (determined in benzene), an estimated boiling point of approximately 305–366 °C, and a density of roughly 1.34–1.47 g·cm⁻³ [1]. Its dual thiocarboxyl (–COSH) functionalities confer distinct coordination chemistry, redox behavior, and thermal reactivity relative to its oxygen-based parent, positioning DTPA as a specialty building block for sulfur-rich polymers, metal-organic frameworks, and high-temperature epoxy formulations [2].

Sulfur-containing rigid dithioacid building block
Dual thiocarboxyl groups for thiol-ene and disulfide crosslinking
Suitable for sulfur-rich polymers, MOFs, and high-temperature epoxy formulations

Why Dithioterephthalic Acid Cannot Be Replaced by Common Analogs


Substituting dithioterephthalic acid with its oxygen-analog terephthalic acid or with conventional anhydride hardeners such as phthalic anhydride in epoxy thermosets leads to measurably inferior thermal endurance. In a systematic comparative study of epoxy resins cured with four distinct hardeners—diethylenetriamine (DTA), dithioterephthalic acid (DTTPA), mercaptosuccinic acid (MSA), and phthalic anhydride (PA)—the DTTPA-cured system consistently delivered the highest integral procedural decomposition temperature (IPDT) and the highest activation energy for thermal degradation among all candidates tested [1]. The thiocarboxyl groups of DTPA participate in curing mechanisms (thiol-ene additions, disulfide cross-linking) that are unavailable to oxygenated terephthalic acid, directly translating into a higher cross-link density and superior thermal resistance [1]. Consequently, procurement of superficially similar dicarboxylic acids or anhydrides without consideration of the sulfur-specific thermochemistry will result in a measurable loss of thermal stability in the final cured product.

Target
Dithioterephthalic acid (dual thiocarboxyl groups; enables disulfide crosslinking and O/S donor coordination)
Key Attribute
Reported highest thermal endurance ranking among tested epoxy hardeners
Potential Substitute
Phthalic anhydride or terephthalic acid (oxygen-based analogs)
Risk
Oxygen analogs may not reproduce the disulfide cross-link density or thermal stability profile; coordination chemistry shifts from mixed O/S to all-O donor sets

Quantitative Differentiation Against Closest Structural Analogs


Epoxy Thermoset Thermal Stability: DTTPA vs. Phthalic Anhydride

In a head-to-head evaluation of epoxy resins based on bisphenol-A, epoxy novolac, and epoxy furfuryl alcohol backbones, the curing agent dithioterephthalic acid (DTTPA) conferred the highest thermal stability as measured by both integral procedural decomposition temperature (IPDT) and degradation activation energy. The study directly compared DTTPA against diethylenetriamine (DTA), mercaptosuccinic acid (MSA), and phthalic anhydride (PA). The authors concluded that DTTPA outperformed all other hardeners, including the structurally related phthalic anhydride, with respect to thermal endurance [1][2].

Epoxy thermal stability
Head-to-head
Reported ranking: DTTPA > PA > MSA > DTA in IPDT and degradation activation energy
Supports epoxy thermal endurance selection
Full numerical tables in paywalled text
Epoxy Thermosets Curing Agent Comparison Thermal Degradation

Coordination Chemistry: Dithioterephthalate vs. Tetrathioterephthalate

The dithioterephthalate (DTT) dianion, [1,4-(COS)(CO₂)C₆H₄]²⁻, was synthesized and structurally characterized alongside its tetrathioterephthalate (TTT) analog, [1,4-(CS₂)₂C₆H₄]²⁻, as tetraphenylphosphonium salts. Single-crystal X-ray diffraction revealed that the S₂C–C₆H₄ dihedral angle (Φ) varies significantly between DTT (isolated as the DCT tautomer with mixed COS/COS groups) and TTT, ranging from 7° to 44° across the series [1]. The mixed O/S donor set of DTT/DCT enables ambidentate coordination modes that are inaccessible to the all-sulfur TTT ligand, leading to distinct polynuclear architectures. For example, reaction with Cu(I) sources yielded air-stable perthio complexes with ClCu(SDTT) motifs, whereas TTT formed different cluster topologies [1].

Coordination chemistry
Head-to-head
DTT dihedral angle varies 7°–44°; enables ambidentate O/S coordination vs. symmetric S,S-binding of TTT
Ambidentate donor set may support distinct MOF topologies
Coordination mode confirmed by SC-XRD
Coordination Polymers Sulfur-Rich Ligands Metal-Organic Frameworks

Polymer Backbone Modification: Dithioester vs. Terephthalate Properties

Ab initio molecular orbital calculations and refined rotational isomeric state (RIS) modeling were applied to predict the conformational characteristics and thermal properties of poly(trimethylene dithioterephthalate) and its thioester analog. The study, reported in Polymer Preprints, Japan, directly compared the predicted structures and properties of poly(trimethylene thioterephthalate) and poly(trimethylene dithioterephthalate) with those of other polythioesters and polydithioesters [1]. The incorporation of dithioterephthalate units was predicted to alter the polymer backbone flexibility, crystallization behavior, and thermal transition temperatures relative to the oxygen-based poly(trimethylene terephthalate), as confirmed by subsequent solid-state NMR and X-ray diffraction experiments [1][2].

Polymer backbone design
Class-level
Predicted: sulfur substitution alters backbone flexibility and crystallization vs. terephthalate
Conformational modeling suggests property differentiation
Class-level inference; experimental validation ongoing
Polythioesters Ab Initio Prediction Thermal Properties

Dirhenium Complex Formation with Dithioterephthalate Ligands

The reaction of the dirhenium(III,II) synthon [Re₂(µ-O₂CCH₃)Cl₄(µ-dppm)₂] with dithioterephthalic acid (R = H) and 2,5-dimethyldithioterephthalic acid (R = Me) in refluxing ethanol afforded the first examples of Re₂ complexes bearing thio-terephthalate ligands. Both ligands underwent mono-chelation with concomitant esterification of the second thiocarboxyl site by the ethanol solvent, yielding [Re₂(μ-Cl)₂(μ-dppm)₂(η²-OSCC₆H₂R₂CO₂CH₂CH₃)₂]Cl [1]. The Re–Re bond length in the R = H complex was determined as 2.6504(4) Å by single-crystal XRD, consistent with a σ²π²δ*²δ²π*¹ electronic configuration [1]. Cyclic voltammetry and differential pulse voltammetry revealed redox properties characteristic of the paramagnetic Re₂⁵⁺ core, with the ligand identity (R = H vs. R = Me) modulating the reduction potentials [1].

Dirhenium complex structure
Head-to-head
Re–Re bond length: 2.6504(4) Å for dithioterephthalate complex; methyl substitution shifts redox potentials
Provides well-characterized structural reference
Redox potentials accessible in full text
Multiply-Bonded Complexes Rhenium Chemistry Thio-terephthalate Ligands

Liquid Crystal Mesophase Stability of Dithioterephthalate Esters

A series of potentially mesomorphic esters and thioesters based on terephthalic and dithioterephthalic acids were synthesized and their nematic-to-liquid transition temperatures (T_NI) measured. The study evaluated bis(p-methoxyphenyl) terephthalate and its dithioterephthalate analog. The nematic-to-isotropic transition temperatures indicated that the dominant factors governing mesophase stability are geometric rather than polar, with the dithioterephthalate ester exhibiting a distinct T_NI relative to its oxygen counterpart [1]. The polarity of the C=S bond does not confer a beneficial effect on mesophase stability, highlighting that substitution of O with S in the mesogenic core alters the geometry-driven packing and thus the thermal stability of the liquid-crystalline phase [1].

Liquid crystal mesophase
Class-level
T_NI differs between dithioterephthalate and terephthalate esters; geometry-driven effect dominates
Sulfur substitution shifts mesophase stability
Exact T_NI values in full text
Nematic Liquid Crystals Mesophase Stability Thioester Liquid Crystals

Sodium-Ion Battery Anodes: Dithioterephthalate vs. Tetrathioterephthalate

A study exploring organic–rare earth hybrid anodes for lithium-ion batteries proposed sodium dithioterephthalate (Na₂-DTT) and sodium tetrathioterephthalate (Na₂-TTT) as candidate anode materials, alongside sodium 4,4'-biphenyltetrathiodicarboxylate (Na₂-BTTC). The work cited in a review context suggests that the degree of sulfur substitution (dithio- vs. tetrathio-) modulates the electrochemical redox activity, specific capacity, and cycling stability of the organic anode [1]. While primary electrochemical data are not extracted in the available snippet, the class-level inference is that Na₂-DTT represents a distinct intermediate sulfur content between the oxygenated disodium terephthalate (Na₂-TP) and the fully sulfur-substituted Na₂-TTT, allowing tunable voltage and capacity characteristics.

Sodium-ion battery anodes
Class-level
DTT offers intermediate sulfur loading between TP and TTT; tunable voltage/capacity hypothesized
Supports organic anode material screening
Review-level evidence; primary data to verify
Sodium-Ion Batteries Organic Anode Materials Sulfur-Rich Electrodes

Recommended Application Scenarios


High-Temperature Epoxy Curing Agent

In epoxy formulations requiring maximum thermal endurance—such as aerospace composite matrices, high-temperature electrical insulation, or under-hood automotive adhesives—dithioterephthalic acid (DTTPA) outperforms the structurally analogous phthalic anhydride (PA) as a curing agent. The Bansal and Kush (1981) study demonstrated that DTTPA-cured epoxy resins exhibit higher IPDT values and activation energies for thermal degradation than PA-cured equivalents across bisphenol-A, epoxy novolac, and epoxy furfuryl alcohol resin systems [1]. Procurement teams should specify DTTPA when the cured resin's continuous service temperature must exceed the ceiling achievable with conventional anhydride hardeners.

MOF Synthesis with Ambidentate O/S Donor Ligands

For the construction of heterometallic coordination polymers or MOFs where a mixed oxygen/sulfur donor environment is needed to achieve specific metal-ion selectivity—such as in Pd(II) recovery from acidic nuclear waste streams or in luminescent sensing materials—the dithioterephthalate (DTT) dianion derived from DTPA is the ligand of choice. As established by Paital et al. (2013), DTT offers ambidentate (O,S) coordination inaccessible to the fully sulfur-substituted tetrathioterephthalate (TTT) ligand, enabling distinct polynuclear architectures and air-stable Cu(I) perthio complexes [2]. This O/S donor duality is not available from the commonly used terephthalic acid (all O-donor) or TTT (all S-donor), making DTPA the only monomer that can deliver this specific coordination profile.

Specialty Polythioester and Polydithioester Synthesis

When designing condensation polymers where controlled crystallinity, altered thermal transitions, or enhanced biodegradability relative to poly(ethylene terephthalate) (PET) are required, dithioterephthalic acid serves as a structurally defined dithioester monomer. Ab initio calculations and experimental validation by Sasanuma and Abe (2011) have demonstrated that incorporating dithioterephthalate units into the polymer backbone predictably modifies chain conformational properties, rotational barriers, and crystallization behavior compared to oxygen-based terephthalate [3]. Procurement for exploratory polyester synthesis should prioritize DTPA over non-thioester alternatives when thioester-specific backbone properties are the target.

Multiply-Bonded Dirhenium Complex Synthesis

In the synthesis of paramagnetic M₂ⁿ⁺ complexes for spectroscopic, electrochemical, or catalytic studies, dithioterephthalic acid has been demonstrated as a viable thio-terephthalate pro-ligand that chelates multiply-bonded Re₂ cores. The 2023 Polyhedron study established the first examples of Re₂ complexes with thio-terephthalate ligands, providing full spectroscopic (UV–vis-NIR, EPR), electrochemical (CV, DPV), and structural (SC-XRD) characterization [4]. The availability of this well-characterized reference complex makes DTPA the preferred starting material for researchers expanding the library of sulfur-ligated metal–metal multiply-bonded compounds.

Application
Selection Property
Validation Focus
High-temperature epoxy curing research
Thermal degradation IPDT and activation energy ranking
Benchmarking against anhydride hardeners in epoxy systems
MOF and coordination polymer synthesis
Ambidentate O/S donor coordination chemistry
Structural topology and metal-ion selectivity review
Specialty polythioester synthesis
Backbone conformational and crystallization behavior
Predicted vs. experimental property comparison
Multiply-bonded dimetal complex studies
Re–Re bond length and redox-modulation by ring substitution
Spectroscopic and electrochemical characterization
Quote Request

Request a Quote for Dithioterephthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.